molecular formula C14H10N2O2 B1361328 Diphenyl N-cyanocarbonimidate CAS No. 79463-77-7

Diphenyl N-cyanocarbonimidate

Cat. No. B1361328
CAS RN: 79463-77-7
M. Wt: 238.24 g/mol
InChI Key: SLIKWVTWIGHFJE-UHFFFAOYSA-N
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Description

Diphenyl N-cyanocarbonimidate is a chemical compound with the molecular formula C14H10N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture sensitive .


Synthesis Analysis

The synthesis of a variety of heterocyclic compounds involves the sequential addition of two nucleophiles to a one carbon equivalent . Treatment of this one carbon equivalent, diphenyl N-cyanocarbonimidate, with the first nucleophile leads to N-cyano-O-phenylisourea intermediates .


Molecular Structure Analysis

The linear formula of Diphenyl N-cyanocarbonimidate is NCN=C(OC6H5)2 . The molecular weight is 238.24 . The InChI key is SLIKWVTWIGHFJE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis process, the treatment of diphenyl N-cyanocarbonimidate with the first nucleophile leads to N-cyano-O-phenylisourea intermediates . These compounds were shown to be a mixture of isomers by variable temperature 1H NMR spectroscopy .


Physical And Chemical Properties Analysis

Diphenyl N-cyanocarbonimidate is a solid substance at 20 degrees Celsius . It has a molecular weight of 238.24 . It is insoluble in water and is moisture sensitive .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carbonic Anhydrase Inhibitors : Diphenyl N-cyanocarbonimidate is used in synthesizing N,N'-diaryl cyanoguanidines, which act as potent and selective inhibitors of human carbonic anhydrase II, a target for antiglaucoma agents (Akocak et al., 2018).

Chemistry and Compound Synthesis

  • Intramolecular Cyclisation : It plays a role in the intramolecular cyclisation of amines with esters, favoring the formation of 5-membered diazaheterocycles over 6-membered ones (Besse et al., 1990).

Biodegradation Studies

  • Biodegradation of Environmental Pollutants : Diphenyl N-cyanocarbonimidate is relevant in the biodegradation studies of diphenyl ethers, including the breakdown of polybrominated diphenyl ethers (PBDEs) by certain bacteria (Kim et al., 2007).

Material Science

  • Fluorescent Imaging Agents : Derivatives of Diphenyl N-cyanocarbonimidate are used in the synthesis of fluorescent rhenium-naphthalimide conjugates, which serve as cellular imaging agents (Langdon-Jones et al., 2014).

  • Smart Fluorescent Materials : Carbazole-based diphenyl maleimides, synthesized through reactions involving Diphenyl N-cyanocarbonimidate, act as multi-functional smart fluorescent materials for data processing and sensing (Mei et al., 2016).

Organic Synthesis

  • Peptide Bond Formation and Macrolactamization : Diphenyl phosphorazidate, related to Diphenyl N-cyanocarbonimidate, is used in peptide bond formation and other organic synthesis processes (Shioiri, 2017).

Safety And Hazards

Diphenyl N-cyanocarbonimidate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

diphenoxymethylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKWVTWIGHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350786
Record name Diphenyl N-cyanocarbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl N-cyanocarbonimidate

CAS RN

79463-77-7
Record name Diphenyl cyanocarbonimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79463-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxymethylenecyanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl N-cyanocarbonimidate
Source EPA DSSTox
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Record name diphenoxymethylenecyanamide
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Record name Diphenyl N-Cyanocarbonimidate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
SN Thorn - 1992 - search.proquest.com
… Treatment of this one carbon equivalent, diphenyl N-cyanocarbonimidate 53, with the first nucleophile leads to N-cyano-O-phenylisourea intermediates. These compounds were shown …
Number of citations: 3 search.proquest.com
S Akocak, N Lolak, S Bua, I Turel, CT Supuran - Bioorganic Chemistry, 2018 - Elsevier
… A series of novel N,N′′-diaryl cyanoguanidines were synthesized by reacting diphenyl N-cyanocarbonimidate with sulfanilamide followed by treatment of the obtained cyano-O-…
Number of citations: 35 www.sciencedirect.com
WR Peter - Journal of the Chemical Society, Perkin Transactions 1, 1995 - pubs.rsc.org
… more reactive diphenyl N-cyanocarbonimidate. Thus, reaction of compound 5 with diphenyl N-cyanocarbonimidate in an aprotic solvent at, or slightly above, room temperature (Method …
Number of citations: 52 pubs.rsc.org
VM Delisser, PJ Garratt, SN Thorn… - Bioorganic & medicinal …, 1992 - Elsevier
5-Carbomethoxymethyl-2-cyanoiminoimidazolones, readily prepared from diphenyl N-cyanocarbonimidate, rearrange rapidly on treatment with base at room temperature to give 6-…
Number of citations: 4 www.sciencedirect.com
J O'Brien-Brown, A Jackson, TA Reekie… - European Journal of …, 2017 - Elsevier
… amine 5 and the commercially available diphenyl N-cyanocarbonimidate in 2-propanol (… to couple the aryl portion 8 with diphenyl N-cyanocarbonimidate first to give 9, followed by …
Number of citations: 27 www.sciencedirect.com
RM Jones, SA Hjorth, TW Schwartz… - Journal of medicinal …, 1998 - ACS Publications
… CNGNTI (4) was obtained by sequential nucleophilic displacement of phenoxide from the diphenyl-N-cyanocarbonimidate synthon, 11 initially using 6 to afford isourea 8 followed by …
Number of citations: 128 pubs.acs.org
D Goff, J Zhang, T Heckrodt, J Yu, P Ding… - Bioorganic & Medicinal …, 2017 - Elsevier
… Reaction with diphenyl N-cyanocarbonimidate in isopropanol gave N-cyano-O-phenyl isourea 29. The preparation of the required 2-chloro-4-hydrazino-7-methylthieno[3, 2-d] …
Number of citations: 12 www.sciencedirect.com
PJ Garratt, SN Thorn, R Wrigglesworth - Tetrahedron, 1993 - Elsevier
Hydrogenolysis of the benzyl ester 5 gave the imidazolone 6 rather than the desired acid 1, and the related benzyl ester 11 also hydrogenolysed to the imidazolone 12. Examination of …
Number of citations: 5 www.sciencedirect.com
BA Harrison, NA Whitlock, MV Voronkov… - Journal of medicinal …, 2009 - ACS Publications
… Alternatively, amines 7 could be converted to cyanoguanidines 9 by reaction with phenyl carbamimidates 10, prepared from anilines and diphenyl-N-cyanocarbonimidate. …
Number of citations: 88 pubs.acs.org
TM Tagmose, SC Schou, JP Mogensen… - Journal of medicinal …, 2004 - ACS Publications
… hydrochloride; 24 (3) treatment of diphenyl N-cyanocarbonimidate 25 or dimethyl N-cyanoamido-… In the synthesis of the present compounds, we used diphenyl N-cyanocarbonimidate as …
Number of citations: 17 pubs.acs.org

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